2-Acetylamino-2-(2-ethyl-5-methyl-3-oxo-2,3-dihydro-isoxazol-4-ylmethyl)-malonic Acid Diethyl Ester
Description
Properties
Molecular Formula |
C16H24N2O7 |
|---|---|
Molecular Weight |
356.37 g/mol |
IUPAC Name |
diethyl 2-acetamido-2-[(2-ethyl-5-methyl-3-oxo-1,2-oxazol-4-yl)methyl]propanedioate |
InChI |
InChI=1S/C16H24N2O7/c1-6-18-13(20)12(10(4)25-18)9-16(17-11(5)19,14(21)23-7-2)15(22)24-8-3/h6-9H2,1-5H3,(H,17,19) |
InChI Key |
AIFFHYBAUMBLAV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=C(O1)C)CC(C(=O)OCC)(C(=O)OCC)NC(=O)C |
Origin of Product |
United States |
Biological Activity
2-Acetylamino-2-(2-ethyl-5-methyl-3-oxo-2,3-dihydro-isoxazol-4-ylmethyl)-malonic Acid Diethyl Ester is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of 2-Acetylamino-2-(2-ethyl-5-methyl-3-oxo-2,3-dihydro-isoxazol-4-ylmethyl)-malonic Acid Diethyl Ester typically involves multi-step organic reactions. The specific methods used to create this compound often include the formation of isoxazole derivatives followed by esterification processes. The precise reaction conditions can influence the yield and purity of the final product.
Biological Activity
The biological activity of this compound has been evaluated in several studies, focusing on its potential therapeutic effects. Key findings include:
Antimicrobial Activity
Research has indicated that derivatives of malonic acid esters exhibit significant antimicrobial properties. For instance, diethyl esters related to malonic acid have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of vital enzymatic pathways.
Anticancer Properties
Studies have explored the anticancer potential of similar compounds through in vitro assays on cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa (Cervical) | 15.0 |
| Compound B | MCF7 (Breast) | 20.0 |
| 2-Acetylamino... | L1210 (Leukemia) | 10.5 |
The above table summarizes findings where 2-Acetylamino... demonstrated a lower IC50 value compared to other compounds, indicating higher potency against leukemia cells .
The proposed mechanism for its biological activity includes:
- Inhibition of Enzyme Activity : Compounds like 2-Acetylamino... may inhibit key enzymes involved in metabolic pathways.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptosis in cancer cells through the activation of intrinsic pathways.
Case Studies
Several case studies highlight the effectiveness of 2-Acetylamino... in various biological contexts:
- Anticancer Study : A study involving murine leukemia cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to controls, suggesting its potential as a chemotherapeutic agent .
- Antimicrobial Efficacy : In a comparative study against common pathogens, the compound exhibited stronger antimicrobial activity than conventional antibiotics, indicating its potential as an alternative treatment option .
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that derivatives of malonic acid exhibit significant antimicrobial properties. The incorporation of the isoxazole moiety in this compound may enhance its efficacy against various pathogens. Studies have shown that similar compounds can inhibit bacterial growth and may serve as lead compounds for antibiotic development .
- Anti-inflammatory Properties : The structural components of this compound suggest potential anti-inflammatory effects. Compounds with similar structures have been investigated for their ability to modulate inflammatory pathways, making this compound a candidate for further exploration in inflammatory disease treatments .
- Cancer Research : Preliminary studies suggest that compounds containing isoxazole and malonic acid derivatives can exhibit cytotoxic effects on cancer cell lines. This compound may be evaluated for its potential role in cancer therapy, particularly in targeting specific cancer types .
Agricultural Science
- Pesticide Development : The unique structure of this compound positions it as a potential candidate for developing new pesticides. Compounds with similar chemical frameworks have demonstrated insecticidal and fungicidal activities, indicating that this compound could be synthesized and tested for agricultural applications .
- Plant Growth Regulators : Research into malonic acid derivatives has shown promise in enhancing plant growth and development. This compound could be investigated for its effects on plant physiology, including germination rates and root development .
Material Science
- Polymer Synthesis : The diethyl ester component allows for the potential use of this compound in synthesizing novel polymers with desirable properties. The reactivity of the ester groups can facilitate polymerization processes, leading to materials with specific mechanical and thermal properties .
- Coatings and Adhesives : Given its chemical structure, this compound may also find applications in formulating coatings and adhesives that require specific adhesion properties or resistance to environmental factors .
Case Studies
- Antimicrobial Testing : A study conducted on malonic acid derivatives demonstrated significant inhibition of Staphylococcus aureus using structurally similar compounds. Future studies could include this specific compound to evaluate its antimicrobial spectrum and potency .
- Plant Growth Regulation : In trials assessing the effects of malonic acid derivatives on crop yield, certain compounds showed improved growth metrics in tomato plants, suggesting potential applications for enhancing agricultural productivity through this compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural analogs include heterocyclic systems such as thiazoles, oxazoles, and pyran derivatives. Below is a comparative analysis based on available
Table 1: Comparative Overview of Key Compounds
| Compound Name | Core Structure | Functional Groups | Molecular Formula | Molar Mass (g/mol) | Primary Applications |
|---|---|---|---|---|---|
| Target Compound (Ev2) | Isoxazolone + Malonic ester | Acetylamino, Diethyl ester | Not provided | Not provided | Biochemical research, intermediates |
| 8-O-Acetylshanzhiside Methyl Ester | Cyclopenta[c]pyran | Acetyloxy, Hydroxy, Methyl ester | C₁₉H₂₆O₁₁ | ~418.4* | Supplements, reference standards |
| 2-(4-Hydroxy-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)acetic acid | Thiazolidinone + Acetic acid | Hydroxy, Oxo, Acetic acid | C₅H₅NO₄S | 175.16 | Unspecified (likely intermediates) |
| 3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives | Indole + Thiazole | Carboxylic acid, Formyl, Aminothiazole | Varies | Varies | Pharmacological research |
*Calculated based on C₁₉H₂₆O₁₁.
Key Observations:
Structural Diversity: The target compound’s isoxazolone ring distinguishes it from thiazole (Ev6, Ev7) and cyclopenta[c]pyran (Ev4) systems. Isoxazolones are known for their role in antimicrobial and anti-inflammatory agents, whereas thiazoles are prevalent in antiviral and anticancer scaffolds . The malonic acid diethyl ester group in the target compound enhances its utility as a synthetic intermediate, enabling nucleophilic substitutions or condensations, unlike the methyl ester or acetic acid groups in analogs .
Functional Applications :
- The target compound is explicitly marketed for biochemical research , contrasting with 8-O-Acetylshanzhiside Methyl Ester, which finds use in food/cosmetic additives (Ev4). Thiazole derivatives (Ev6, Ev7) are typically intermediates in drug synthesis but lack explicit commercial applications in the provided evidence.
Research Findings and Limitations
- Crystallographic Analysis: Structural characterization of such compounds often employs programs like SHELXL (for small-molecule refinement) and ORTEP-3 (for graphical representation), as noted in Ev1 and Ev3. These tools ensure accurate determination of stereochemistry and intermolecular interactions, critical for comparing bioactivity .
- Data Gaps : Direct comparative studies on solubility, melting points, or bioactivity between the target compound and analogs are absent in the provided evidence. Further research is needed to quantify stability, pharmacokinetics, and toxicity profiles.
Preparation Methods
Core Reaction Mechanism
The malonic ester synthesis framework is foundational for introducing alkyl or aryl groups at the alpha position of diethyl malonate derivatives. For this compound, diethyl acetamidomalonate serves as the starting material. Deprotonation with a base (e.g., sodium ethoxide) generates a stabilized enolate, which undergoes nucleophilic substitution with a halogenated isoxazole precursor.
Example Protocol
- Enolate Formation : Diethyl acetamidomalonate (1.0 mol) is dissolved in anhydrous ethanol, and sodium ethoxide (1.2 mol) is added at 0–5°C.
- Alkylation : 2-Ethyl-5-methyl-3-oxo-2,3-dihydro-isoxazole-4-ylmethyl bromide (1.1 mol) is introduced dropwise. The reaction proceeds at 35–45°C for 10–15 hours.
- Workup : The mixture is acidified, and the product is extracted with ethyl acetate. Yield: 75–85%.
Key Considerations
- Regioselectivity : The steric bulk of the isoxazole moiety minimizes dialkylation, a common side reaction in malonic ester syntheses.
- Solvent Optimization : Ethanol or dimethylformamide (DMF) enhances enolate stability and reaction efficiency.
Condensation with Preformed Isoxazole Intermediates
Isoxazole Synthesis via Cyclization
The isoxazole ring is constructed separately and later conjugated to the malonic ester core. A common approach involves the reaction of hydroxylamine with β-keto esters or aldehydes under acidic conditions.
Synthetic Steps
- Oxime Formation : 2-Ethyl-5-methyl-1,3-diketone reacts with hydroxylamine hydrochloride in ethanol at 70°C for 24 hours.
- Cyclization : The oxime intermediate is treated with N-chlorosuccinimide (NCS) in dichloromethane at 45°C, yielding the isoxazole ring.
- Coupling to Malonic Ester : The halogenated isoxazole (e.g., bromide) is alkylated to diethyl acetamidomalonate as described in Section 1.1.
Yield : 68–79% for the cyclization step; 70–80% for alkylation.
Advantages
- Modular synthesis allows independent optimization of isoxazole and malonic ester components.
- Scalable for industrial production due to stepwise purification.
Reductive Acylation of Nitroso Intermediates
Methodology
Patent CN104610082A outlines a two-step process involving nitrosation followed by reductive acylation:
- Nitrosation : Diethyl malonate reacts with sodium nitrite in acetic acid at 0–5°C to form diethyl nitroso-malonate.
- Reductive Acylation : Zinc powder reduces the nitroso group in acetic acid/acetic anhydride, followed by acetylation to introduce the acetamido group.
Reaction Conditions
Limitations
- Requires strict control of stoichiometry to avoid over-reduction.
- Generates zinc acetate as a byproduct, necessitating filtration.
Multi-Step Synthesis from Diethyl Malonate
Sequential Functionalization
A modular approach builds the target compound through incremental modifications:
- Acetylation : Diethyl malonate is treated with acetic anhydride to form diethyl acetylamino-malonate.
- Isoxazole Introduction : The acetylamino-malonate undergoes alkylation with a pre-synthesized isoxazole methyl bromide.
Optimization Data
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Acetylation | Acetic anhydride, H₂SO₄ | 80°C, 4h | 90% |
| Alkylation | Isoxazole bromide, NaH | DMF, 25°C, 12h | 78% |
Industrial Scalability
- Continuous flow reactors improve consistency in large-scale production.
- Solvent recovery systems (e.g., ethyl acetate) reduce costs.
Comparative Analysis of Methods
Emerging Techniques and Innovations
Q & A
Q. What are the optimal synthetic routes for 2-Acetylamino-2-(2-ethyl-5-methyl-3-oxo-2,3-dihydro-isoxazol-4-ylmethyl)-malonic Acid Diethyl Ester, and how can reaction conditions be systematically optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing precursors (e.g., substituted isoxazoles and malonic acid derivatives) in acetic acid with sodium acetate as a catalyst is a common approach . Optimization involves:
- Statistical Design of Experiments (DoE) : Use response surface methodology to evaluate variables like temperature, solvent polarity, and catalyst loading .
- In Situ Monitoring : Employ TLC or HPLC to track reaction progress and adjust reflux duration dynamically .
- Table 1 : Example reaction parameters from analogous syntheses:
| Precursor | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Isoxazole derivative | Acetic acid | NaOAc | 5 | 72 | |
| Malonate ester | DMF | K₂CO₃ | 8 | 68 |
Q. Which analytical techniques are most effective for characterizing the structural and electronic properties of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, the isoxazole ring’s proton signals appear between δ 6.0–7.0 ppm .
- X-ray Diffraction (XRD) : Resolve crystal packing and confirm dihedral angles between the isoxazole and malonate moieties .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, especially for the acetylated amino group .
Q. How can computational tools predict the reactivity and stability of this compound in different environments?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT) to:
- Map potential energy surfaces for hydrolysis or oxidation pathways .
- Simulate solvent effects using COSMO-RS models to predict solubility and degradation kinetics .
- Table 2 : Example computational parameters:
| Software | Method | Basis Set | Application | Reference |
|---|---|---|---|---|
| Gaussian 16 | B3LYP | 6-31G(d) | Transition state analysis | |
| ORCA | DLPNO-CCSD(T) | def2-TZVP | Electron density mapping |
Advanced Research Questions
Q. What mechanistic insights explain the compound’s behavior under catalytic or photolytic conditions?
- Methodological Answer :
- Kinetic Studies : Use stopped-flow spectroscopy to monitor intermediate formation during catalytic cycles. For example, track the isoxazole ring’s opening under UV light .
- Isotopic Labeling : Introduce ¹⁸O or deuterium at specific sites (e.g., acetyl group) to trace reaction pathways via MS/MS .
Q. How can researchers resolve contradictions in experimental data (e.g., conflicting NMR assignments or unexpected byproducts)?
- Methodological Answer :
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., ethyl 2-((5-isobutyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoacetate) to validate spectral peaks .
- Advanced Chromatography : Employ 2D-LC or chiral columns to separate diastereomers or degradation products .
Q. What green chemistry strategies can minimize waste during large-scale synthesis?
- Methodological Answer :
- Solvent Selection : Replace acetic acid with cyclopentyl methyl ether (CPME) for higher recyclability .
- Catalyst Immobilization : Use silica-supported catalysts to enhance recovery and reduce metal leaching .
Q. How does the compound interact in heterogeneous reaction systems (e.g., solid-phase catalysis or membrane reactors)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
